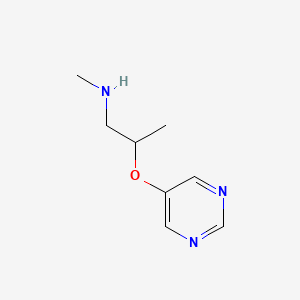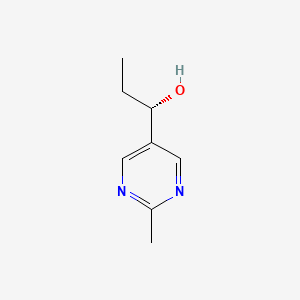
(S)-1-(2-Methylpyrimidin-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Methylpyrimidin-5-yl)propan-1-ol is a chiral compound with a pyrimidine ring substituted at the 5-position with a 2-methyl group and a propanol side chain at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methylpyrimidin-5-yl)propan-1-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a corresponding ketone using a chiral reducing agent. Reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Methylpyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Further reduction to alkanes or alcohols.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary alcohols or alkanes.
Aplicaciones Científicas De Investigación
(S)-1-(2-Methylpyrimidin-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Methylpyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2-Methylpyrimidin-5-yl)propan-1-ol: The enantiomer of the compound, with different stereochemistry.
1-(2-Methylpyrimidin-5-yl)ethanol: A similar compound with a shorter side chain.
1-(2-Methylpyrimidin-5-yl)butanol: A similar compound with a longer side chain.
Uniqueness
(S)-1-(2-Methylpyrimidin-5-yl)propan-1-ol is unique due to its specific stereochemistry and the presence of both a pyrimidine ring and a propanol side chain. This combination of features makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(1S)-1-(2-methylpyrimidin-5-yl)propan-1-ol |
InChI |
InChI=1S/C8H12N2O/c1-3-8(11)7-4-9-6(2)10-5-7/h4-5,8,11H,3H2,1-2H3/t8-/m0/s1 |
Clave InChI |
WOAFIVRFBKHZSQ-QMMMGPOBSA-N |
SMILES isomérico |
CC[C@@H](C1=CN=C(N=C1)C)O |
SMILES canónico |
CCC(C1=CN=C(N=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


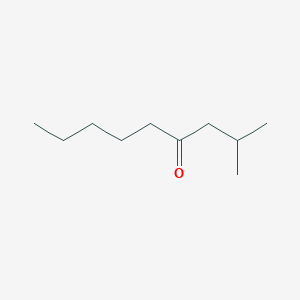
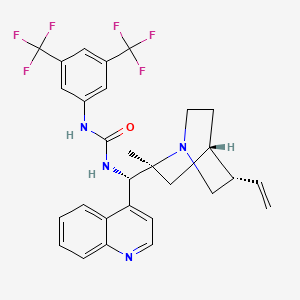
![3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione](/img/structure/B13107572.png)

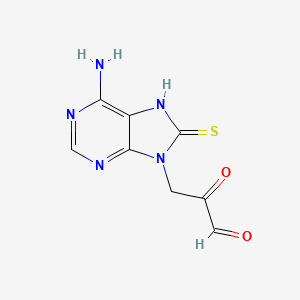
![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)
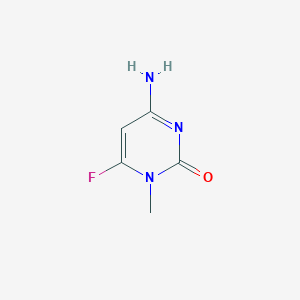
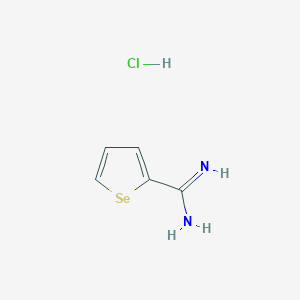




![2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13107639.png)
